molecular formula C23H17ClN4O5 B11343947 7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11343947
M. Wt: 464.9 g/mol
InChI Key: YLEINXBYQHNJKE-UHFFFAOYSA-N
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Description

7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a chloro group, an imidazole ring, a nitrophenyl group, and a chromeno-pyrrole system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the chloro, imidazole, and nitrophenyl groups through various substitution and coupling reactions. Common reagents used in these reactions include halogenating agents, imidazole derivatives, and nitroaromatic compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, reagents, and catalysts would be guided by considerations of cost, availability, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution of the chloro group can result in a variety of substituted products, depending on the nucleophile used .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: Its unique structure allows for the exploration of its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties

Mechanism of Action

The mechanism of action of 7-chloro-2-[3-(1H-imidazol-1-yl)propyl]-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring, for example, can bind to metal ions or participate in hydrogen bonding, while the nitrophenyl group can interact with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure provides multiple sites for chemical modification, enabling the synthesis of a variety of derivatives with tailored properties .

Properties

Molecular Formula

C23H17ClN4O5

Molecular Weight

464.9 g/mol

IUPAC Name

7-chloro-2-(3-imidazol-1-ylpropyl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H17ClN4O5/c24-15-5-6-18-17(12-15)21(29)19-20(14-3-1-4-16(11-14)28(31)32)27(23(30)22(19)33-18)9-2-8-26-10-7-25-13-26/h1,3-7,10-13,20H,2,8-9H2

InChI Key

YLEINXBYQHNJKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2C3=C(C(=O)N2CCCN4C=CN=C4)OC5=C(C3=O)C=C(C=C5)Cl

Origin of Product

United States

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